molecular formula C21H33N3O3 B12026047 N-[(E)-(2-nitrophenyl)methylideneamino]tetradecanamide

N-[(E)-(2-nitrophenyl)methylideneamino]tetradecanamide

Cat. No.: B12026047
M. Wt: 375.5 g/mol
InChI Key: VWPRBZVZCYTFLE-RELWKKBWSA-N
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Description

N-[(E)-(2-nitrophenyl)methylideneamino]tetradecanamide is an organic compound characterized by the presence of a nitrophenyl group and a tetradecanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-nitrophenyl)methylideneamino]tetradecanamide typically involves the condensation of 2-nitrobenzaldehyde with tetradecanamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2-nitrophenyl)methylideneamino]tetradecanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

    Substitution: The nitrophenyl group can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

    Oxidation: Potassium permanganate, acidic or basic medium.

    Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane.

Major Products Formed

    Reduction: N-[(E)-(2-aminophenyl)methylideneamino]tetradecanamide.

    Oxidation: Corresponding nitro oxides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(E)-(2-nitrophenyl)methylideneamino]tetradecanamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(E)-(2-nitrophenyl)methylideneamino]tetradecanamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(2-nitrophenyl)methylideneamino]acetamide
  • N-[(E)-(2-nitrophenyl)methylideneamino]hexadecanamide
  • N-[(E)-(2-nitrophenyl)methylideneamino]octadecanamide

Uniqueness

N-[(E)-(2-nitrophenyl)methylideneamino]tetradecanamide is unique due to its specific chain length and the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. Compared to shorter or longer chain analogs, this compound may exhibit different solubility, reactivity, and biological activity profiles.

Properties

Molecular Formula

C21H33N3O3

Molecular Weight

375.5 g/mol

IUPAC Name

N-[(E)-(2-nitrophenyl)methylideneamino]tetradecanamide

InChI

InChI=1S/C21H33N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-17-21(25)23-22-18-19-15-13-14-16-20(19)24(26)27/h13-16,18H,2-12,17H2,1H3,(H,23,25)/b22-18+

InChI Key

VWPRBZVZCYTFLE-RELWKKBWSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N/N=C/C1=CC=CC=C1[N+](=O)[O-]

Canonical SMILES

CCCCCCCCCCCCCC(=O)NN=CC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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